molecular formula C8H8N4O4 B12472327 4-Amino-5-nitrobenzene-1,3-dicarboxamide

4-Amino-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B12472327
M. Wt: 224.17 g/mol
InChI Key: ZVVKBBWXPXGRPT-UHFFFAOYSA-N
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Description

4-Amino-5-nitrobenzene-1,3-dicarboxamide is an organic compound with significant interest in various scientific fields It is characterized by the presence of amino, nitro, and dicarboxamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide typically involves nitration and amination reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction and amination steps using reagents such as tin(II) chloride or iron powder in acidic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Amino-5-nitrobenzene-1,3-dicarboxamide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino and dicarboxamide groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both amino and nitro groups along with dicarboxamide functionalities.

Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

4-amino-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H8N4O4/c9-6-4(8(11)14)1-3(7(10)13)2-5(6)12(15)16/h1-2H,9H2,(H2,10,13)(H2,11,14)

InChI Key

ZVVKBBWXPXGRPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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